N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline is a benzimidazole-derived compound featuring a methylene bridge linking the 2H-benzimidazol-2-ylidene moiety to a 4-methylaniline group. This structure combines the aromatic and electron-rich properties of benzimidazole with the steric and electronic effects of the 4-methylaniline substituent. Benzimidazole derivatives are widely studied for their catalytic, biological, and material science applications due to their ability to coordinate with transition metals and participate in hydrogen bonding .
Properties
CAS No. |
819858-17-8 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H13N3/c1-11-6-8-12(9-7-11)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |
InChI Key |
AKRTYQRGBOXCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. One common method is the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, in acetonitrile at room temperature. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different substituents on the nitrogen atom.
Reduction: Reduction reactions can convert the imine group to an amine group, leading to the formation of N-substituted benzimidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various N-substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives
N-(Benzimidazol-2-yl)-4-chloroaniline (CAS: 24752-30-5)
- Structural Differences : Replaces the methylene-linked benzimidazol-2-ylidene group with a direct N–C bond to benzimidazole and substitutes the 4-methyl group with chlorine.
- Reduced steric bulk may favor planar molecular conformations, as seen in benzimidazole derivatives crystallizing in centrosymmetric space groups .
- Applications : Chlorinated benzimidazoles are often explored in medicinal chemistry for antimicrobial and anticancer activities, though specific data for this compound are unavailable .
N-(1H-Imidazol-2-ylmethyl)-4-methylaniline (CAS: 660405-11-8)
- Structural Differences : Substitutes benzimidazole with a simpler imidazole ring.
- Purity (95%) and synthetic accessibility make it a more cost-effective intermediate for pharmaceutical derivatization .
Schiff Base and Reduced Amine Analogs
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline
- Structural Differences : Features a benzodioxole ring instead of benzimidazole, linked via a Schiff base (C=N) to 4-methylaniline.
- Key Data: Crystallizes in a triclinic system (space group P1) with two independent molecules per asymmetric unit. Dihedral angles between aromatic rings range from 19.7° to 42.4°, indicating non-planarity .
- Applications: Schiff bases are known for forming coordination complexes with transition metals (e.g., Cu, Ni), which exhibit catalytic activity in polymerization reactions .
N-(2-Bromo-3-nitrobenzylimino)-4-methylaniline (Compound 17 in )
- Synthetic Pathway : Synthesized via condensation of 2-bromo-3-nitrobenzaldehyde with 4-methylaniline.
Oxadiazole Derivatives (e.g., 4p: N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline)
- Antiproliferative Activity :
- Structural Advantage : The oxadiazole ring enhances π-stacking interactions in DNA/RNA binding, a feature absent in benzimidazol-2-ylidene derivatives .
Analgesic Schiff Bases (e.g., N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline)
Corrosion Inhibition
N-(Furfurlidine)-4-methylaniline
- Performance : Reduces mild steel corrosion in HCl via adsorption on metal surfaces, achieving ~80% inhibition efficiency at 10<sup>−3</sup> M .
- Comparison : Benzimidazole derivatives typically outperform furan-based inhibitors due to stronger chelation with metal surfaces, though data for the target compound are lacking .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a benzimidazole moiety, which is significant for its pharmacological activities. The molecular formula is , with a molecular weight of 224.26 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These properties are crucial in the development of new antibiotics, especially against resistant strains of bacteria. For instance, studies show that derivatives of benzimidazole compounds can effectively inhibit the growth of various microbial pathogens, including E. coli and Staphylococcus aureus .
Anticancer Activity
The compound has shown potential as an anticancer agent . Benzimidazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of DNA replication and transcription processes. This is particularly relevant in the context of targeting cancer cells that exhibit resistance to conventional therapies .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes that are critical for cell survival and proliferation, such as kinases involved in signaling pathways.
- Modulation of Signaling Pathways : It may affect pathways like NF-κB, which plays a pivotal role in inflammation and immune responses .
Comparative Analysis with Similar Compounds
To better understand its biological activity, this compound can be compared with other benzimidazole derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1H-Benzimidazole | C7H6N2 | Antimicrobial |
| 2H-Indazole | C7H6N2 | Anticancer |
| N-(benzimidazol-2-yl)phenylmethanimine | C15H14N4 | Antiviral, Antiparasitic |
This table illustrates the diversity in biological activities among similar compounds, highlighting the potential for developing novel therapeutics based on structural modifications .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .
- Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound effectively reduced cell viability in various cancer cell lines at concentrations lower than those causing cytotoxicity in normal cells. This selective toxicity underscores its potential as an anticancer agent .
- Mechanistic Studies : Further investigations into its mechanism revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
